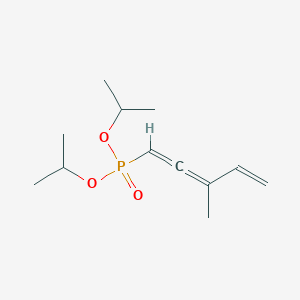
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound with a unique structure that includes a phosphonate group attached to a triene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the triene system to more saturated hydrocarbons.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction could produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its medicinal properties is limited, but it could be explored for its potential as a pharmaceutical intermediate.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets through its phosphonate and triene groups, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Uniqueness
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to its specific combination of a phosphonate group and a triene system. This structural feature distinguishes it from similar compounds and may confer unique reactivity and applications.
Eigenschaften
CAS-Nummer |
72508-66-8 |
|---|---|
Molekularformel |
C12H21O3P |
Molekulargewicht |
244.27 g/mol |
InChI |
InChI=1S/C12H21O3P/c1-7-12(6)8-9-16(13,14-10(2)3)15-11(4)5/h7,9-11H,1H2,2-6H3 |
InChI-Schlüssel |
AAPKXCBZLXDDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C=C=C(C)C=C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


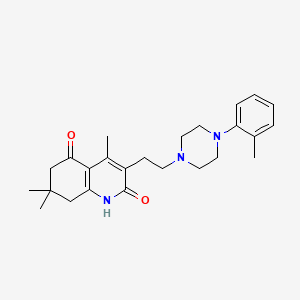
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
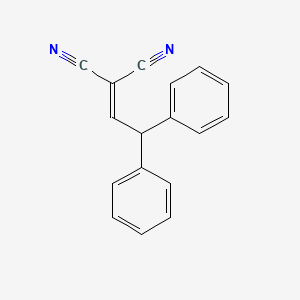
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
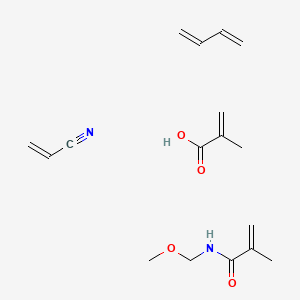


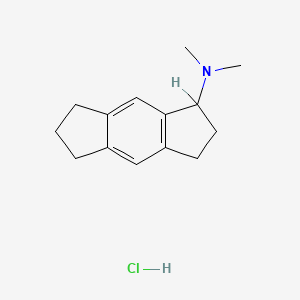
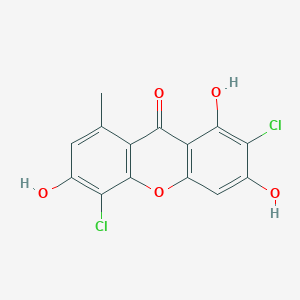
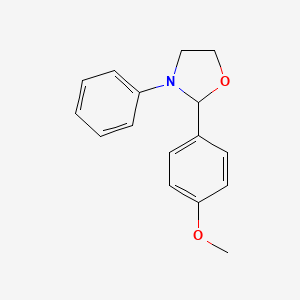

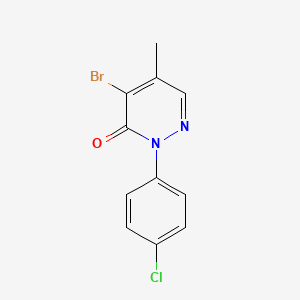
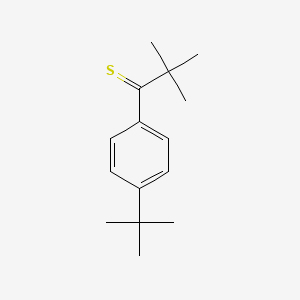
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
